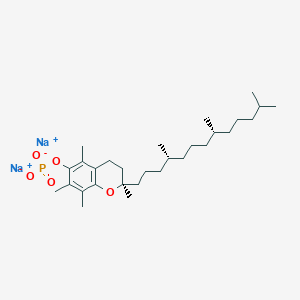

(+/-)-A-Tocopherol phosphate disodium

Overview

Description

Disodium phosphate (DSP), or disodium hydrogen phosphate, is an inorganic compound with the chemical formula Na2HPO4 . It is one of several sodium phosphates. The salt is known in anhydrous form as well as hydrates Na2HPO4·nH2O, where n is 2, 7, 8, and 12 .

Synthesis Analysis

Disodium phosphate can be generated by neutralization of phosphoric acid with sodium hydroxide . Industrially, it is prepared in a two-step process by treating dicalcium phosphate with sodium bisulfate, which precipitates calcium sulfate .Molecular Structure Analysis

The molecular formula of Disodium phosphate is Na2HPO4 . The average mass is 141.959 Da and the Monoisotopic mass is 141.940781 Da .Chemical Reactions Analysis

In a dilute orthophosphate solution, ammonium molybdate reacts under acid conditions to form the heteropoly acid, molybdophosphoric acid. In the presence of vanadium, yellow vanadomolybdo-phosphoric acid is formed .Physical And Chemical Properties Analysis

Disodium phosphate is a white crystalline solid that is odorless . It has a density of 1.7 g/cm3 and decomposes at a melting point of 250 °C . It is soluble in water but insoluble in ethanol .Scientific Research Applications

Cell Proliferation and Gene Expression Modulation

A study by Ogru et al. (2004) investigated the effects of a mixture of α-tocopheryl phosphate plus di-α-tocopheryl phosphate (TPm) on cell proliferation and gene expression. This research, conducted on rat aortic smooth muscle cells and human THP-1 monocytic leukemia cells, revealed that TPm inhibited cell proliferation more effectively at lower concentrations compared to α-tocopherol. Additionally, TPm led to inhibition of CD36 mRNA and protein expression in nonstimulated THP-1 cells, affecting oxidized low-density lipoprotein surface binding and uptake. This contrasts with the weak effects of α-tocopherol under similar conditions (Ogru, Libinaki, Gianello, West, Munteanu, Zingg, & Azzi, 2004).

Safety Evaluation in Toxicological Tests

Libinaki et al. (2006) conducted a comprehensive safety evaluation of a formulation of mixed tocopheryl phosphates (MTP) through a series of toxicological tests. These tests included oral and dermal toxicity assessments, mutagenic potential tests, and chromosomal aberrations tests in various animal models and cell cultures. The results showed that MTP, consisting of mono α-tocopheryl phosphate and di-tocopheryl phosphate, was not an irritant, did not show allergenic potential, and had no significant adverse effects in the tested doses, highlighting its potential for dietary supplements and dermal applications (Libinaki, Ogru, Gianello, Bolton, & Geytenbeek, 2006).

Natural Form of Vitamin E

Gianello et al. (2005) discovered α-tocopheryl phosphate in various biological tissues and foods, indicating its widespread presence in animal and plant tissues. This water-soluble molecule, resistant to hydrolysis, requires specific methods for detection and extraction. This study underlined the importance of α-tocopheryl phosphate as a natural form of vitamin E, contributing to the growing knowledge of the roles of α-tocopherol in biological systems (Gianello, Libinaki, Azzi, Gavin, Negis, Zingg, Holt, Keah, Griffey, Smallridge, West, & Ogru, 2005).

Cardioprotection and Myocardial Ischemia Reperfusion Injury

Mukherjee et al. (2008) explored the potential of α-tocopheryl phosphate in cardioprotection, particularly in ameliorating myocardial ischemia-reperfusion injury. In their study, rats supplemented with α-tocopheryl phosphate exhibited significant cardioprotection, including improved ventricular performance and reduced myocardial infarct size and cardiomyocyte apoptosis. This study highlighted the compound's ability to generate a survival signal through Akt activation and modulate MAP kinase signaling, suggesting a novel approach for cardiovascular protection (Mukherjee, Lekli, Das, Azzi, & Das, 2008).

Future Directions

Mechanism of Action

Target of Action

Disodium alpha-tocopheryl phosphate, also known as 35ZC9LRM4U, is a water-soluble analog of alpha-tocopherol . Alpha-tocopherol, a form of Vitamin E, is a lipid-soluble antioxidant that protects cell membranes from oxidative damage .

Mode of Action

The compound interacts with reactive oxygen species (ROS) and neutralizes them, thereby preventing oxidative damage to cellular components . It is thought to exert its antioxidant effects by donating a hydrogen atom from the hydroxyl group on the chromanol ring to ROS .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the oxidative stress pathway. By neutralizing ROS, disodium alpha-tocopheryl phosphate prevents the oxidative damage that can lead to cell death and various diseases .

Result of Action

The primary result of the action of disodium alpha-tocopheryl phosphate is the prevention of oxidative damage to cells. This can have various downstream effects, including the prevention of cell death and the maintenance of cell function .

Action Environment

The efficacy and stability of disodium alpha-tocopheryl phosphate can be influenced by various environmental factors. For example, the presence of other antioxidants can enhance its efficacy, while exposure to light or heat may reduce its stability .

properties

IUPAC Name |

disodium;[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H51O5P.2Na/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(34-35(30,31)32)23(5)24(6)28(26)33-29;;/h20-22H,9-19H2,1-8H3,(H2,30,31,32);;/q;2*+1/p-2/t21-,22-,29-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPWACMVJQSCQOF-RQGAJXLPSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OP(=O)([O-])[O-])C.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OP(=O)([O-])[O-])C.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H49Na2O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60934-46-5, 90940-45-7 | |

| Record name | Disodium alpha-tocopheryl phosphate, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060934465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-, 6-(dihydrogen phosphate), sodium salt (1:2), (2R)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISODIUM .ALPHA.-TOCOPHERYL PHOSPHATE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D2U5UV9RA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DISODIUM ALPHA-TOCOPHERYL PHOSPHATE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35ZC9LRM4U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

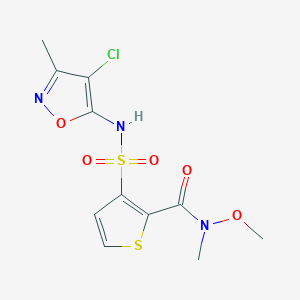

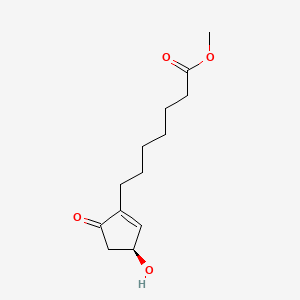

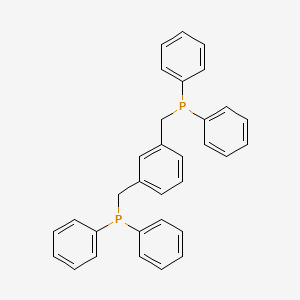

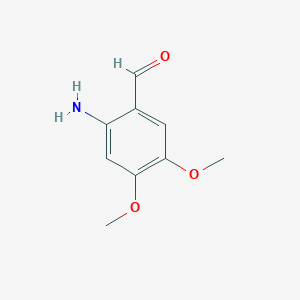

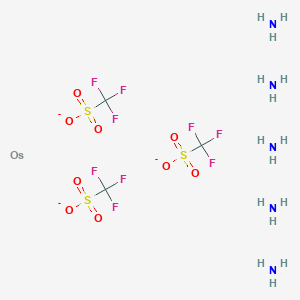

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

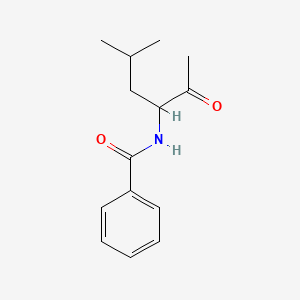

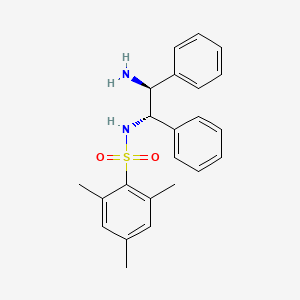

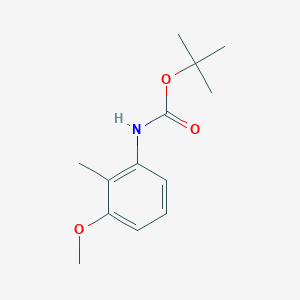

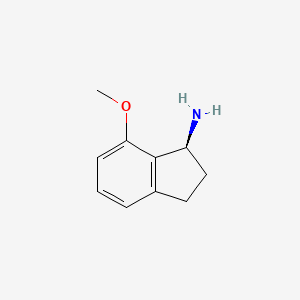

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.